2-[4-chloro-3-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a piperidine ring fused with an isoindole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-3-nitrobenzoyl chloride with piperidine to form 4-chloro-3-(piperidine-1-carbonyl)benzoyl chloride. This intermediate is then subjected to cyclization with phthalic anhydride under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(piperidine-1-carbonyl)phenyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Isoindole derivatives: Compounds with variations in the isoindole ring structure, which may exhibit different biological activities.
Uniqueness
2-[4-CHLORO-3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of a piperidine ring and an isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H17ClN2O3 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-[4-chloro-3-(piperidine-1-carbonyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17ClN2O3/c21-17-9-8-13(12-16(17)18(24)22-10-4-1-5-11-22)23-19(25)14-6-2-3-7-15(14)20(23)26/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
VMRRSXMAWPAKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
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